molecular formula C21H20O6 B3472199 [3-(4-Tert-butylphenoxy)-4-oxochromen-7-yl] methyl carbonate

[3-(4-Tert-butylphenoxy)-4-oxochromen-7-yl] methyl carbonate

Cat. No.: B3472199
M. Wt: 368.4 g/mol
InChI Key: WIZWFKNUFQXOIG-UHFFFAOYSA-N
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Description

[3-(4-Tert-butylphenoxy)-4-oxochromen-7-yl] methyl carbonate is a synthetic organic compound that belongs to the class of chromen-4-one derivatives This compound is characterized by the presence of a tert-butylphenoxy group and a methyl carbonate moiety attached to the chromen-4-one core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [3-(4-Tert-butylphenoxy)-4-oxochromen-7-yl] methyl carbonate typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:

    Formation of the Chromen-4-one Core: The chromen-4-one core can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Tert-butylphenoxy Group: The tert-butylphenoxy group can be introduced via nucleophilic substitution reactions, where a tert-butylphenol derivative reacts with a suitable leaving group on the chromen-4-one core.

    Attachment of the Methyl Carbonate Moiety: The final step involves the reaction of the intermediate compound with methyl chloroformate or a similar reagent to introduce the methyl carbonate group.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

[3-(4-Tert-butylphenoxy)-4-oxochromen-7-yl] methyl carbonate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out to modify the chromen-4-one core or other functional groups.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at different positions on the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation can be used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are often employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction can produce alcohols or amines.

Scientific Research Applications

[3-(4-Tert-butylphenoxy)-4-oxochromen-7-yl] methyl carbonate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of [3-(4-Tert-butylphenoxy)-4-oxochromen-7-yl] methyl carbonate involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-Ethylphenoxy)-4-oxochromen-7-yl methyl carbonate
  • 3-(3,5-Dimethylphenoxy)-4-oxochromen-7-yl methyl carbonate
  • 3-(4-Methoxyphenoxy)-4-oxochromen-7-yl methyl carbonate

Uniqueness

[3-(4-Tert-butylphenoxy)-4-oxochromen-7-yl] methyl carbonate is unique due to the presence of the tert-butylphenoxy group, which imparts specific steric and electronic properties to the molecule. This can influence its reactivity, stability, and interactions with biological targets, making it distinct from other similar compounds.

Properties

IUPAC Name

[3-(4-tert-butylphenoxy)-4-oxochromen-7-yl] methyl carbonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20O6/c1-21(2,3)13-5-7-14(8-6-13)26-18-12-25-17-11-15(27-20(23)24-4)9-10-16(17)19(18)22/h5-12H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIZWFKNUFQXOIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)OC2=COC3=C(C2=O)C=CC(=C3)OC(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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[3-(4-Tert-butylphenoxy)-4-oxochromen-7-yl] methyl carbonate
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